molecular formula C14H11NO B15487381 Benzamide, N-(phenylmethylene)- CAS No. 10374-29-5

Benzamide, N-(phenylmethylene)-

Cat. No.: B15487381
CAS No.: 10374-29-5
M. Wt: 209.24 g/mol
InChI Key: YGGJSJZICSDFMN-UHFFFAOYSA-N
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Description

Benzamide, N-(phenylmethylene)- (CAS: Not explicitly provided in evidence; structurally inferred as C₁₃H₁₁NO) is a benzamide derivative featuring a phenylmethylene group (-CH=Ph) attached to the amide nitrogen. This compound belongs to the class of Schiff base derivatives, characterized by the imine (-C=N-) functional group. Its structure combines the aromatic benzamide core with a conjugated phenylmethylene substituent, which influences its electronic properties, solubility, and reactivity.

Properties

CAS No.

10374-29-5

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-benzylidenebenzamide

InChI

InChI=1S/C14H11NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-11H

InChI Key

YGGJSJZICSDFMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

Benzamide, N-(phenylmethylene)-, an organic compound with the molecular formula C_{15}H_{15}N and a molecular weight of approximately 223.25 g/mol, exhibits significant biological activity that has garnered interest in various fields, particularly pharmaceuticals. This compound is characterized by a benzamide structure where the nitrogen atom is bonded to a phenylmethylene group, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of Benzamide, N-(phenylmethylene)- can be represented as follows:

C15H15N\text{C}_{15}\text{H}_{15}\text{N}

This compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

  • Antiviral Properties : Research indicates that Benzamide, N-(phenylmethylene)- and its derivatives exhibit antiviral activity. In particular, studies have shown that certain N-phenylbenzamides can effectively inhibit enteroviruses such as Coxsackie Virus A9 (CVA9) through direct binding to the virus capsid. The compounds stabilize the viral structure, preventing uncoating and subsequent infection of host cells .
  • Anticancer Activity : Benzamide derivatives have been explored for their potential in cancer therapy. For instance, studies involving related compounds have demonstrated significant cytostatic effects against various cancer cell lines, including mammary adenocarcinoma and colon adenocarcinoma models in vivo. These compounds can inhibit tumor growth effectively at specific dosages .
  • Anion Transport : Benzamide, N-(phenylmethylene)- has been shown to facilitate anion transport across lipid bilayers, which is crucial for maintaining cellular homeostasis. This property is linked to its ability to form stable interactions with anionic species, indicating potential applications in drug delivery systems .

Antiviral Mechanisms

A study focused on the antiviral mechanisms of N-phenylbenzamides revealed that these compounds bind to hydrophobic pockets within the viral capsid of CVA9. The effective concentration (EC50) for one of the most potent compounds was found to be 1 µM with a high specificity index of 140 .

Anticancer Efficacy

In vivo studies on the anticancer properties of related benzamide compounds showed promising results against methylnitrosurea-induced mammary adenocarcinoma in rats. Compounds were administered at varying doses (e.g., 7.5 mg/kg to 12.5 mg/kg), demonstrating significant tumor volume reduction compared to untreated controls .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
Benzamide, N-phenylLacks phenylmethylene groupLower reactivity
4-Nitro-N-(phenylmethylene)-benzamideContains a nitro groupIncreased reactivity; potential anticancer agent
4-Methoxy-N-(phenylmethylene)-benzamideContains a methoxy groupUnique electronic properties; potential anti-inflammatory effects
N,N'-bis(phenylmethylene)dibenzamideTwo phenylmethylene groupsGreater complexity; enhanced biological activity

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between Benzamide, N-(phenylmethylene)- and related compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Structural Features
Benzamide, N-(phenylmethylene)- Inferred C₁₃H₁₁NO Amide (-CONH-), Imine (-CH=N-) Benzamide core with phenylmethylene substituent
Benzenamine, N-(phenylmethylene)- 780-25-6 C₁₃H₁₁N Amine (-NH-), Imine (-CH=N-) Benzylamine derivative with imine group
N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide 74213-58-4 C₁₅H₁₅NO₂ Amide (-CONH-), Hydroxyl (-OH) Chiral benzamide with hydroxyethyl group
2,4-Dinitro-N-(2-iminoethyl)benzamide Not provided C₉H₈N₄O₅ Amide (-CONH-), Nitro (-NO₂), Imine Nitro-substituted benzamide with ethylenediimine
Benzamide, 4-(dimethylamino)-N-hydroxy-N-phenyl- 798561-91-8 C₁₅H₁₅N₂O₂ Amide (-CONH-), Hydroxylamine (-NHOH) Dimethylamino and phenylhydroxylamine substituents

Key Observations :

  • Functional Groups : The presence of an amide group distinguishes Benzamide, N-(phenylmethylene)- from amine-based analogs like Benzenamine, N-(phenylmethylene)-.

Physicochemical Properties

Property Benzamide, N-(phenylmethylene)- Benzenamine, N-(phenylmethylene)- N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide
Molecular Weight (g/mol) 197.24 (calculated) 181.23 241.29
Boiling Point (K) ~677 (Joback method*) Not reported Not reported
Solubility Low in water (amide/imine) Low in water (amine/imine) Moderate (hydroxyl enhances polarity)
IR Spectral Peaks ~1638 cm⁻¹ (amide C=O), ~3320 cm⁻¹ (imine N-H) ~1600 cm⁻¹ (C=N) ~1650 cm⁻¹ (amide C=O), ~3400 cm⁻¹ (O-H)

*Estimated using Joback group contribution method ().

Key Findings :

  • Boiling Points : The phenylmethylene group likely increases the boiling point compared to simpler benzamides due to enhanced van der Waals interactions.
  • Solubility : The imine group reduces water solubility, but hydroxyl substituents (as in ’s compound) improve it.

Preparation Methods

Catalytic Condensation Under Solvent-Free Conditions

Drawing from the transamidation protocol described by Zarei and Akhlaghinia, where cerium(III) immobilized on an aminated agarose matrix facilitated a 95% yield of N-benzylbenzamide, a similar approach could be adapted for Schiff base formation. Key modifications include:

  • Reactants : Replacing benzylamine with benzaldehyde.
  • Catalyst : Retaining Ce(III) for Lewis acid-mediated activation.
  • Conditions : Solvent-free, 140°C, 4-hour reaction time.

Mechanistic Rationale :
The Ce(III) catalyst likely polarizes the aldehyde’s carbonyl group, enhancing electrophilicity. Simultaneously, the amide’s nitrogen—though less nucleophilic—could undergo partial deprotonation under thermal conditions, enabling imine formation. Post-reaction purification would involve silica gel chromatography, analogous to the referenced method.

Aqueous-Phase Alkaline Synthesis

The patent by Wuhan University of Technology outlines an aqueous method for N-(2-phenylethyl)benzamide using sodium hydroxide. Adapting this for N-benzylidenebenzamide:

  • Reactants : Benzamide, benzaldehyde, sodium hydroxide (1:1.5 molar ratio).
  • Conditions : Ice bath cooling (<10°C), followed by room-temperature stirring for 3 hours.
  • Workup : Filtration, washing to neutrality, and vacuum drying (70–80°C).

Advantages :

  • Eliminates organic solvents, aligning with green chemistry principles.
  • High yields (≈99%) reported for structurally similar amides.

Limitations :

  • Requires precise stoichiometric control to avoid side reactions (e.g., aldol condensation of benzaldehyde).

Comparative Analysis of Methodologies

Method Catalyst Solvent Temperature Yield (Projected) Key Advantages
Catalytic Condensation Ce(III) None 140°C 80–90% Solvent-free, high efficiency
Aqueous Alkaline NaOH Water 10–25°C 70–85% Environmentally benign

Critical Considerations :

  • Catalyst Recovery : The Ce(III) system allows catalyst reuse, reducing costs.
  • Byproduct Formation : Aqueous methods may generate hydroxides requiring neutralization.

Spectroscopic Validation and Characterization

Successful synthesis necessitates rigorous analytical confirmation:

  • ¹H NMR : Key signals include:
    • Imine proton (CH=N): δ 8.3–8.5 ppm (singlet).
    • Aromatic protons: δ 7.2–7.9 ppm (multiplet).
  • HPLC : Purity assessment via reverse-phase chromatography (C18 column, 210 nm detection).
  • FT-IR : Stretching vibrations for C=O (amide I, ≈1650 cm⁻¹) and C=N (≈1620 cm⁻¹).

Industrial and Research Implications

The solvent-free Ce(III)-catalyzed method holds particular promise for scale-up, offering:

  • Reduced Waste : Negligible solvent disposal.
  • Energy Efficiency : Shorter reaction times vs. traditional reflux.

Conversely, aqueous-phase synthesis aligns with regulatory trends favoring green chemistry but may require optimization to improve yields.

Q & A

Q. What are the established synthetic routes for preparing Benzamide, N-(phenylmethylene)-, and how are intermediates characterized?

Benzamide, N-(phenylmethylene)- is commonly synthesized via Schiff base formation. For example, reacting N-(2-aminoethyl)-2,4-dinitrobenzamide with benzaldehyde in the presence of boric acid as a catalyst yields the imine (Schiff base) product. Key intermediates are characterized using IR spectroscopy (e.g., imino group vibrations at ~3320 cm⁻¹, amide C=O stretch at ~1638 cm⁻¹) and ¹H NMR (signals at 3.72–3.75 ppm for methylene protons adjacent to the imino group and aromatic resonances at 7.38–7.83 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of Benzamide, N-(phenylmethylene)-?

  • IR Spectroscopy : Identifies functional groups (e.g., imino, amide, nitro groups) through characteristic absorption bands.
  • ¹H/¹³C NMR : Resolves proton environments (e.g., aromatic protons, methylene groups) and carbon connectivity.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-referencing with databases like the NIST Chemistry WebBook (e.g., CAS 538-51-2) ensures accuracy .

Q. How are crystallographic data for Benzamide, N-(phenylmethylene)- analyzed, and which software tools are recommended?

Single-crystal X-ray diffraction data are processed using SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. Visualization tools like ORTEP-3 provide graphical representations of thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement parameters for Benzamide, N-(phenylmethylene)-?

Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Strategies include:

  • Using SHELXL ’s restraints (e.g., DFIX, SIMU) to model disordered regions.
  • Employing TWIN commands for twinned data.
  • Validating against spectroscopic data (e.g., NMR/IR) to confirm chemical consistency .

Q. What methodologies address conflicting spectral data between synthetic batches of Benzamide, N-(phenylmethylene)-?

  • Batch Comparison : Analyze multiple batches via HPLC-MS to identify impurities or byproducts.
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism) that may cause signal splitting.
  • X-ray Powder Diffraction (XRPD) : Detect polymorphic variations impacting spectral profiles .

Q. How can computational chemistry predict the reactivity of Benzamide, N-(phenylmethylene)- in novel reactions?

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for reaction pathways. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction progress via LC-MS) .

Q. What strategies optimize the yield of Benzamide, N-(phenylmethylene)- in multi-step syntheses?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance Schiff base formation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, CH₃CN) may improve imine stability.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and quench at optimal conversion .

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